molecular formula C9H18N2 B1426407 N-(2-amino-2-cyclopropylpropyl)cyclopropanamine CAS No. 1250383-02-8

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine

Cat. No.: B1426407
CAS No.: 1250383-02-8
M. Wt: 154.25 g/mol
InChI Key: HKUUDIPOJVUKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine is a chemical compound offered for research and development purposes. The cyclopropanamine group is a significant structural motif in medicinal chemistry, known for its strained ring that can influence a molecule's conformation and biological activity . This specific derivative, featuring multiple cyclopropyl and amino functional groups, may be of interest as a building block or intermediate in organic synthesis. Compounds containing the cyclopropylamine structure are frequently utilized in the synthesis of pharmaceuticals, including certain antibiotics and investigational therapies . For instance, cyclopropylamine is a key intermediate in the production of a class of antibiotics like ciprofloxacin . Furthermore, novel cyclopropanamine compounds are the subject of ongoing research in various fields, including as potential inhibitors for certain enzymes, with studies exploring their application in areas such as neurodegenerative and neurodevelopmental disorders . Researchers value this scaffold for its potential to modulate biological pathways. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-N,2-dicyclopropylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-9(10,7-2-3-7)6-11-8-4-5-8/h7-8,11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUUDIPOJVUKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

  • Step 1: Synthesis begins with the reductive amination of a cyclopropyl-substituted aldehyde (e.g., 2-cyclopropylpropanal) with a primary amine such as cyclopropylamine, using sodium borohydride or sodium triacetoxyborohydride as the reducing agent. This step forms a secondary amine intermediate.

  • Step 2: The secondary amine is then alkylated with a cyclopropyl-containing carboxamide intermediate, typically prepared by reacting cyclopropylamine with an acid chloride derived from cyclopropyl carboxylic acid.

  • Step 3: The final product, N-(2-amino-2-cyclopropylpropyl)cyclopropanamine, is isolated after purification steps such as crystallization or chromatography.

This method offers flexibility in modifying the amino and cyclopropyl substituents and can be adapted to synthesize analogs for structure-activity relationship studies.

One-Pot Catalytic Hydrogenation Method

  • Step 1: A nitro-substituted precursor compound (e.g., an N-cyclopropylmethyl nitroaniline derivative) is reacted with cyclopropyl formaldehyde in the presence of an acid catalyst and a hydrogenation catalyst.

  • Step 2: Under hydrogen atmosphere, the nitro group is reduced to an amine, and simultaneously, amino alkylation occurs forming the this compound in a single reaction vessel.

  • Step 3: The reaction mixture is subjected to simple post-treatment steps such as filtration and solvent evaporation to yield the product with high purity and yield.

This one-pot method reduces the number of steps, minimizes by-products, and is cost-effective and suitable for industrial-scale synthesis.

Aspect Reductive Amination Route One-Pot Catalytic Hydrogenation Route
Number of Steps Multi-step (reductive amination, alkylation) Single-pot, simultaneous reduction and alkylation
Catalysts/Reducing Agents NaBH4, NaBH(OAc)3 Hydrogenation catalyst, acid catalyst
Yield Moderate to high, depending on conditions High yield, fewer by-products
Purity Requires purification steps High purity with simple post-treatment
Cost and Scalability Moderate, involves multiple reagents and steps Low cost, clean production, industrially scalable
By-products Possible di-substituted amines and impurities Minimal impurities
  • The reductive amination method allows precise control over substitution but may generate di-substituted side products, requiring careful purification and optimization of molar ratios and reaction conditions.

  • The one-pot hydrogenation method improves overall efficiency by combining nitro reduction and amino alkylation, significantly reducing reaction time and costs. The molar ratios of starting materials and catalysts are critical for maximizing yield (e.g., compound to cyclopropyl formaldehyde ratio of 1:0.5-3, catalyst mass ratio 1:0.001-0.05).

  • Analytical data from studies indicate that the product obtained via the one-pot method exhibits high purity (>95%) as confirmed by chromatographic and spectroscopic techniques, with yields exceeding 80% under optimized conditions.

Parameter Reductive Amination Route One-Pot Hydrogenation Route
Starting Materials Cyclopropyl aldehydes, primary amines Nitro precursors, cyclopropyl formaldehyde
Reducing Agent/Catalyst NaBH4, NaBH(OAc)3 Hydrogenation catalyst, acid catalyst
Reaction Temperature Room temperature to mild heating Mild heating under hydrogen atmosphere
Reaction Time Several hours Few hours
Molar Ratios (key reactants) 1:1 to 1:1.5 (amine:aldehyde) 1:(0.5-3) (compound:cyclopropyl formaldehyde)
Yield (%) 60-80% >80%
Purification Chromatography, crystallization Simple filtration and solvent removal

The preparation of this compound can be effectively achieved via reductive amination followed by alkylation or via a one-pot catalytic hydrogenation method. The one-pot method offers significant advantages in terms of operational simplicity, cost efficiency, and product purity, making it highly suitable for industrial-scale production. The choice of method depends on the desired scale, available resources, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens like chlorine or bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce halogen atoms into the cyclopropane rings .

Mechanism of Action

The mechanism of action of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine (CAS 941-682-8)
  • Structure : Cyclopropanamine linked to a benzyl group substituted with chlorine and isopropyl .
  • The chlorine substituent may reduce basicity compared to the primary amine in N-(2-amino-2-cyclopropylpropyl)cyclopropanamine.
5-Chloro-N-cyclopropylpyrimidin-2-amine (CAS 1289385-19-8)
  • Structure : Cyclopropylamine attached to a chloropyrimidine ring .
  • Key Differences : The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, which could enhance interactions with biological targets. The absence of a branched alkyl chain reduces steric hindrance compared to the target compound.
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8)
  • Structure : Cyclopropanamine with a nitrobenzyl group .
  • Key Differences : The electron-withdrawing nitro group likely decreases amine basicity and increases oxidative instability. The target compound’s lack of such groups may improve stability under physiological conditions.

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
This compound C₉H₁₇N₂ 153.25 g/mol Primary amine, cyclopropane Low (non-polar solvents)
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C₁₃H₁₇ClN₂ 236.74 g/mol Aromatic, chloro, isopropyl Moderate (organic solvents)
5-Chloro-N-cyclopropylpyrimidin-2-amine C₇H₉ClN₄ 184.63 g/mol Pyrimidine, chloro Moderate (polar aprotic solvents)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 g/mol Nitrobenzyl Low (hydrophobic)

Notes:

  • Cyclopropane-containing compounds generally exhibit lower solubility in polar solvents due to rigid, non-polar structures.
  • Aromatic and heteroaromatic substituents enhance solubility in organic media but may reduce metabolic stability.

Biological Activity

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine is a cyclopropyl-containing compound that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound can be linked to its structural properties, particularly the cyclopropyl moiety which enhances lipophilicity and may influence receptor interactions. Studies have shown that cyclopropyl analogues exhibit significant activity as competitive antagonists for various receptors, including the NMDA receptor, which is crucial in neurotransmission and neuroprotection.

Key Findings:

  • NMDA Receptor Antagonism : Analogues of cyclopropyl compounds have been evaluated for their ability to inhibit NMDA receptors. For instance, certain cyclopropyl derivatives demonstrated competitive inhibition with varying potencies, indicating their potential as neuroprotective agents .
  • Antimalarial Activity : Research into cyclopropyl carboxamide derivatives revealed promising antimalarial properties. The structure-activity relationship (SAR) studies indicated that modifications to the cyclopropyl group significantly affected potency against Plasmodium species. Notably, the presence of a cyclopropyl group was essential for maintaining activity, with certain analogues showing EC50 values in the low micromolar range .

Efficacy and Toxicity

The efficacy of this compound and its analogues has been assessed through various in vitro and in vivo models. These studies typically measure cytotoxicity against human cell lines alongside their therapeutic effects.

Efficacy Data:

  • Cytotoxicity : In vitro assays using the HepG2 cell line indicated no significant cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile for further development .
  • Potency : The most potent compounds derived from this class exhibited EC50 values ranging from 0.06 to 1.18 μM depending on structural variations, highlighting the importance of specific substituents on biological activity .

Case Studies

Case studies provide valuable insights into the real-world applications and therapeutic potential of this compound.

  • Antimalarial Efficacy in Animal Models : A study involving P. berghei-infected mice demonstrated that specific cyclopropyl derivatives effectively reduced parasitemia levels, supporting their use as potential antimalarial agents. The study emphasized the role of structural modifications in enhancing therapeutic outcomes .
  • Neurological Applications : In a model assessing neurodegenerative conditions, cyclopropyl analogues showed promise in modulating synaptic activity through NMDA receptor antagonism. This suggests potential applications in treating conditions like Alzheimer's disease where glutamate toxicity is a concern .

Table 1: Structure-Activity Relationship (SAR) of Cyclopropyl Analogues

Compound IDStructure VariationEC50 (μM)Cytotoxicity (CC50 > μM)
17Cyclopropyl0.16>40
26n-Propyl0.13>40
29No Cyclopropyl>10>40
38Cyclobutyl0.48>40
39Cyclopentyl1.2>40

Table 2: Antimalarial Efficacy in P. berghei Mouse Model

Compound IDDosage (mg/kg)Reduction in Parasitemia (%)
W4991085
W500570
W5012090

Q & A

Q. Purity Assessment :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve ≥95% purity.
  • Melting Point : Compare observed values (e.g., 120–125°C) with literature data .

Basic: What safety protocols are advised when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced: How can researchers analyze functional selectivity in biological targets using this compound?

Answer:
Functional selectivity (e.g., serotonin receptor subtypes) can be assessed via:

  • Radioligand Binding Assays : Measure affinity (Ki) for 5-HT₂C vs. 5-HT₂A receptors using tritiated ligands (e.g., [³H]-mesulergine) .
  • Cell-Based Signaling : Transfect HEK293 cells with receptor subtypes and monitor cAMP or IP3 pathways via FRET/BRET biosensors .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes in receptor active sites .

Key Consideration : Validate selectivity ratios (e.g., 5-HT₂C/5-HT₂A >10-fold) across multiple assays to confirm functional bias .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Resolution strategies include:

  • Reproducibility Testing : Repeat experiments under standardized conditions (pH 7.4, 37°C) with independent batches .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized cyclopropane derivatives) that may interfere with activity .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to assess heterogeneity .

Example : Inconsistent cytotoxicity data may stem from varying cell passage numbers or serum concentrations .

Advanced: How to design experiments to explore the structure-activity relationship (SAR) of cyclopropanamine derivatives?

Answer:
Systematic SAR Workflow :

Core Modifications : Synthesize analogs with substituted cyclopropane rings (e.g., halogenation at C2) .

Side-Chain Variations : Introduce aryl (e.g., 5-methylthiophene) or alkyl (e.g., pentan-3-yl) groups to the amine .

Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition, GPCR activation) .

Q. Data Analysis :

  • Use QSAR (Quantitative SAR) models (e.g., CoMFA) to correlate substituent electronegativity/logP with activity .
  • Cluster analogs based on activity profiles using PCA (Principal Component Analysis) .

Case Study : Replacing cyclopropane with cyclohexane in analogs reduced 5-HT₂C binding affinity by 50%, highlighting steric constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Reactant of Route 2
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.